An In-Depth Technical Guide to the Spectral Analysis of 2-Fluoroaniline Hydrochloride
An In-Depth Technical Guide to the Spectral Analysis of 2-Fluoroaniline Hydrochloride
This guide provides a comprehensive analysis of the spectral data for 2-fluoroaniline hydrochloride (C₆H₇ClFN), a key intermediate in pharmaceutical and chemical synthesis.[1][2] As researchers, scientists, and drug development professionals, the unambiguous structural confirmation of such materials is paramount to ensuring the integrity and reproducibility of our work. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and the logic of spectral interpretation, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Foundational Properties and Structure
2-Fluoroaniline hydrochloride is the salt form of 2-fluoroaniline, a compound where an aniline molecule is substituted with a fluorine atom at the ortho position.[1] The hydrochloride form enhances stability and solubility in certain solvents, making it a common state for storage and handling.
| Property | Value | Source |
| Chemical Formula | C₆H₇ClFN | PubChem[3] |
| Molecular Weight | 147.58 g/mol | PubChem[3] |
| Monoisotopic Mass | 147.0251051 Da | PubChem[3] |
| CAS Number | 51085-49-5 | PubChem[3] |
The protonation of the amino group to form the anilinium ion is the key structural feature that dictates the spectral behavior of this compound compared to its free base.
Caption: Structure of 2-Fluoroanilinium Chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For 2-fluoroaniline hydrochloride, the presence of the anilinium ion (-NH₃⁺) and the electronegative fluorine atom creates a distinct and informative spectral fingerprint.
Expertise & Experience: The Rationale Behind NMR Experimental Design
The choice of solvent is critical. While D₂O could be used, it would result in the rapid exchange of the acidic N-H protons with deuterium, causing their signal to disappear. To observe these protons, a non-exchangeable solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice. The anilinium protons will appear as a broad signal due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange. The protonation of the amine group significantly deshields the aromatic protons, shifting them downfield compared to the free base, 2-fluoroaniline.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of 2-fluoroaniline hydrochloride in ~0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on concentration.
-
A D₂O shake experiment can be performed to confirm the N-H protons: after acquiring the initial spectrum, add one drop of D₂O, shake, and re-acquire the spectrum. The -NH₃⁺ peak should disappear.[4]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 160 ppm.
-
Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio for the less sensitive ¹³C nucleus.
-
Data Presentation & Interpretation
¹H NMR (DMSO-d₆, 400 MHz) - Predicted Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ~9.5 - 10.5 | br s | - | -NH₃⁺ |
| ~7.2 - 7.6 | m | - | 4 Aromatic H |
-
-NH₃⁺ Protons (~9.5-10.5 ppm): This broad singlet is characteristic of the anilinium protons.[4][5] Its broadness is due to rapid exchange and quadrupolar effects. This signal will disappear upon addition of D₂O.
-
Aromatic Protons (~7.2-7.6 ppm): The four protons on the aromatic ring will present as a complex multiplet. The electron-withdrawing nature of both the fluorine atom and the -NH₃⁺ group shifts these protons significantly downfield. The splitting patterns are complex due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.
¹³C NMR (DMSO-d₆, 101 MHz) - Predicted Data
| Chemical Shift (δ, ppm) | C-F Coupling (¹JCF, Hz) | Assignment |
| ~150 (d) | ~240-250 | C2 (C-F) |
| ~135 (d) | ~10-15 | C1 (C-NH₃⁺) |
| ~128 (d) | ~5-10 | Aromatic C-H |
| ~125 (s) | - | Aromatic C-H |
| ~120 (d) | ~20-25 | Aromatic C-H |
| ~118 (s) | - | Aromatic C-H |
-
C2 Carbon (~150 ppm): The carbon directly attached to the fluorine atom is significantly deshielded and appears as a doublet with a large one-bond C-F coupling constant (¹JCF).
-
Other Aromatic Carbons: The remaining carbons will also exhibit coupling to fluorine, though with smaller coupling constants (²JCF, ³JCF), leading to a complex but interpretable spectrum.
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy excels at identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Expertise & Experience: Interpreting Vibrational Modes
For 2-fluoroaniline hydrochloride, the most diagnostic feature is the presence of the anilinium ion. Unlike a primary amine (-NH₂) which shows two sharp N-H stretching bands around 3300-3400 cm⁻¹, the anilinium ion (-NH₃⁺) exhibits a very broad and strong absorption band from approximately 2800 to 3200 cm⁻¹. This is due to the N-H stretching vibrations within the charged group. Other key vibrations include the aromatic C-H, aromatic C=C, and the C-F stretch.
Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
-
ATR Method (Preferred for ease and speed):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Place a small amount of the solid 2-fluoroaniline hydrochloride powder onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.
-
-
KBr Pellet Method (For higher resolution):
-
Thoroughly grind ~1-2 mg of the sample with ~100-200 mg of dry KBr powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply several tons of pressure to form a transparent or translucent disk.
-
Place the pellet in the spectrometer's sample holder and acquire the spectrum.
-
Data Presentation & Interpretation
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 3200 - 2800 | Strong, Broad | N-H Stretch (-NH₃⁺) |
| 1620 - 1580 | Medium-Strong | N-H Bend (-NH₃⁺) & Aromatic C=C Stretch |
| 1520 - 1470 | Medium-Strong | Aromatic C=C Stretch |
| 1300 - 1100 | Strong | C-F Stretch |
| 780 - 740 | Strong | C-H Out-of-plane Bend (ortho-disubstituted) |
-
Diagnostic Region (3200-2800 cm⁻¹): The presence of a strong, broad band in this region is a clear indicator of the anilinium salt, distinguishing it from the free amine.[6]
-
Aromatic Region (1620-1470 cm⁻¹): Multiple sharp bands confirm the presence of the benzene ring.[7][8]
-
C-F Stretch (1300-1100 cm⁻¹): A strong absorption in this region is characteristic of the carbon-fluorine bond.
-
Fingerprint Region (< 1000 cm⁻¹): The strong band around 750 cm⁻¹ is highly indicative of an ortho-disubstituted aromatic ring.[8]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. When analyzing a salt like 2-fluoroaniline hydrochloride, the spectrum typically reflects the free base, as the HCl is lost during ionization.
Expertise & Experience: The Ionization and Fragmentation Process
Using a technique like Electron Ionization (EI), the molecule is bombarded with high-energy electrons, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). The molecular weight of the free base, 2-fluoroaniline, is 111.12 g/mol .[9] As this molecule contains one nitrogen atom, the Nitrogen Rule predicts its molecular ion will have an odd mass-to-charge ratio (m/z), which is consistent with m/z 111. This molecular ion then undergoes fragmentation, breaking into smaller, stable charged fragments.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.
-
Instrumentation: Use a GC-MS system equipped with an EI source.
-
GC Separation: Inject the sample into the GC. The 2-fluoroaniline will separate from the solvent and any impurities. The conditions (temperature ramp, column type) should be optimized for aniline derivatives.
-
MS Analysis: As the compound elutes from the GC column, it enters the ion source.
-
Ionization Energy: Typically 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Data Presentation & Interpretation
Expected Mass Spectrum Data (for 2-Fluoroaniline)
| m/z | Proposed Fragment | Notes |
| 111 | [C₆H₆FN]⁺• | Molecular Ion (M⁺•) |
| 84 | [M - HCN]⁺• | Loss of hydrogen cyanide |
| 83 | [M - H₂CN]⁺• | Loss of a hydrogen and cyano radical |
| 64 | [C₄H₂N]⁺• or [C₅H₄]⁺• | Further fragmentation |
-
Molecular Ion (m/z 111): The presence of a strong peak at m/z 111 confirms the molecular weight of the free base, 2-fluoroaniline.[10]
-
Key Fragmentation (m/z 84): A common fragmentation pathway for anilines is the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da) from the molecular ion.[11][12] This results in a prominent peak at m/z 84 (111 - 27). This is a highly diagnostic fragmentation for the aniline core structure.
Caption: Primary fragmentation of 2-fluoroaniline.
Conclusion: A Self-Validating Spectroscopic Profile
The structural identity of 2-fluoroaniline hydrochloride is unequivocally confirmed by the collective and self-validating evidence from NMR, IR, and MS.
-
NMR establishes the precise carbon-hydrogen framework, showing four aromatic protons and six unique carbons, with clear C-F and H-F couplings confirming the substitution pattern.
-
IR validates the presence of the key functional groups: the anilinium ion (-NH₃⁺), the aromatic ring, and the C-F bond.
-
MS confirms the molecular weight of the parent amine (m/z 111) and displays a characteristic fragmentation pattern involving the loss of HCN, which is a hallmark of the aniline structure.
This multi-technique approach provides a robust and reliable characterization, ensuring the quality and identity of 2-fluoroaniline hydrochloride for its application in research and development.
References
- Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS. Loba Chemie.
- PubChem. 2-Fluoroaniline.
- Merck Millipore. 2-Fluoroaniline CAS 348-54-9. Merck Millipore.
- CDH Fine Chemical. (n.d.).
- PubChem. 2-Fluoroaniline hydrochloride.
- Sigma-Aldrich. 2-Fluoroaniline ≥99%. Sigma-Aldrich.
- ChemicalBook. 2-Fluoroaniline(348-54-9) 13C NMR spectrum. ChemicalBook.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- Rixson, C., & Brown, T. (n.d.). Proton magnetic resonance spectra of some aromatic amines and derived amides. Journal of the Chemical Society B: Physical Organic.
- JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines.
- AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
- OpenStax. (2023, September 20). 15.
- Rieke, R. D., & Hudnall, P. M. (n.d.). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society.
- Vairamani, M., & Ramana, D. V. (n.d.). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society.
- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Amines. Department of Chemistry.
- York University. (n.d.).
Sources
- 1. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 2-Fluoroaniline hydrochloride | C6H7ClFN | CID 15556260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Video: NMR Spectroscopy Of Amines [jove.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. azooptics.com [azooptics.com]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. lobachemie.com [lobachemie.com]
- 10. 2-Fluoroaniline(348-54-9) 13C NMR spectrum [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. whitman.edu [whitman.edu]
